3-Bromo-2,4-dichloro-6-fluoroquinoline
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Overview
Description
3-Bromo-2,4-dichloro-6-fluoroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with a quinoline derivative.
Halogenation: The introduction of bromine, chlorine, and fluorine atoms can be achieved through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: Due to the presence of halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives.
Scientific Research Applications
3-Bromo-2,4-dichloro-6-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound may also find applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity. For instance, the compound may inhibit bacterial enzymes by forming strong halogen bonds with active site residues, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
- 3-Bromo-4-chloro-6-fluoroquinoline
- 4-Bromo-3-chloro-8-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
Comparison:
- 3-Bromo-2,4-dichloro-6-fluoroquinoline is unique due to the specific positions of the halogen atoms, which influence its reactivity and biological activity.
- 3-Bromo-4-chloro-6-fluoroquinoline has a different halogen arrangement, leading to variations in its chemical behavior and applications.
- 4-Bromo-3-chloro-8-fluoroquinoline and 3,4-Dichloro-6-fluoroquinoline also differ in their halogen positions, affecting their respective properties and uses.
Properties
Molecular Formula |
C9H3BrCl2FN |
---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6-fluoroquinoline |
InChI |
InChI=1S/C9H3BrCl2FN/c10-7-8(11)5-3-4(13)1-2-6(5)14-9(7)12/h1-3H |
InChI Key |
GVESBVQBLOFVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Br)Cl |
Origin of Product |
United States |
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